molecular formula C7H17NO2Si B14242005 Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- CAS No. 335344-28-0

Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-

Cat. No.: B14242005
CAS No.: 335344-28-0
M. Wt: 175.30 g/mol
InChI Key: JXZWUZKWUWSVEU-UHFFFAOYSA-N
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Description

Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is a specialized organosilicon compound. This compound is characterized by the presence of a silane group bonded to a carboxamide functional group, with additional methoxymethyl and tetramethyl substituents. Organosilicon compounds like this one are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- typically involves the reaction of a silane precursor with a carboxamide derivative. One common method is the reaction of trimethylsilyl chloride with N-methoxymethyl-N-methylcarbamoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Amines.

    Substitution: Various substituted silanecarboxamides depending on the nucleophile used.

Scientific Research Applications

Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, potentially altering their function. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Silanecarboxamide, N-methyl-N,1,1,1-tetramethyl-: Lacks the methoxymethyl group, resulting in different reactivity and applications.

    Silanecarboxamide, N-(ethoxymethyl)-N,1,1,1-tetramethyl-: Contains an ethoxymethyl group instead of methoxymethyl, leading to variations in chemical behavior.

Uniqueness

Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

335344-28-0

Molecular Formula

C7H17NO2Si

Molecular Weight

175.30 g/mol

IUPAC Name

N-(methoxymethyl)-N-methyl-1-trimethylsilylformamide

InChI

InChI=1S/C7H17NO2Si/c1-8(6-10-2)7(9)11(3,4)5/h6H2,1-5H3

InChI Key

JXZWUZKWUWSVEU-UHFFFAOYSA-N

Canonical SMILES

CN(COC)C(=O)[Si](C)(C)C

Origin of Product

United States

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